6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYJRQBHQLPGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-chloronicotinic acid with 2-amino-5-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazoles.
Scientific Research Applications
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agricultural Chemistry: The compound is studied for its efficacy as a pesticide or herbicide.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Note: The molecular weight for 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole in is erroneously listed as 13 g/mol; the correct value is calculated here based on C₁₀H₁₁ClN₃S.
Key Observations:
Aromatic vs. Aliphatic Substituents: The 2-chloropyridin-3-yl group in the target compound introduces a planar, aromatic structure, favoring π-π interactions in biological systems. The chloromethyl analog () is highly reactive, likely acting as an alkylating agent in synthesis or toxicology studies.
Chlorine Positional Effects :
- The 6-chloro substituent on the benzothiazole core is conserved across analogs, suggesting its role in electronic modulation (e.g., directing electrophilic substitution) or bioactivity.
Molecular Weight and Polarity :
- Bulky substituents like diazepane increase molecular weight but improve water solubility. The target compound’s higher lipophilicity may enhance membrane permeability in drug delivery .
Biological Activity
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₈Cl₂N₂S
- Molecular Weight : Approximately 246.14 g/mol
It features a benzothiazole moiety fused with a chlorinated pyridine ring, which enhances its reactivity and biological activity.
Synthesis
The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thioketones and ortho-substituted anilines.
- Chlorination : Chlorination of the pyridine component enhances the compound's biological activity.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Antimicrobial Activity
Research indicates that compounds similar to 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related benzothiazole derivatives can have MIC values as low as 8 µg/mL against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole | Staphylococcus aureus | 8 |
| Similar Derivative | Enterococcus faecalis | 8 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For example:
- A study highlighted that benzothiazole derivatives can exhibit cytotoxicity against multiple cancer cell lines such as NCI-H226 and MDA-MB-231. The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| NCI-H226 | 0.31 | 18e |
| MDA-MB-231 | 0.41 | PAC-1 |
The biological activity of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is believed to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate procaspase pathways leading to programmed cell death .
Case Studies
Several case studies have focused on the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications in the substituents significantly affected their potency .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens, demonstrating that halogenated compounds exhibited superior activity compared to their non-halogenated counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 6-chloro-2-aminobenzothiazole with CS₂ and hydrazine hydrate in ethanol to form thiosemicarbazide intermediates .
- Coupling : Introducing chloropyridine moieties via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd-catalyzed reactions) .
- Optimization : Reaction parameters like solvent polarity (e.g., DMF or dioxane), temperature (60–85°C), and time (2–3 hours) significantly impact yield and purity .
Q. What characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- Spectroscopy : Use IR to identify functional groups (e.g., C-Cl stretches at 750–550 cm⁻¹) and ¹H/¹³C NMR to confirm aromatic and heterocyclic proton environments .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles between benzothiazole and pyridine rings, as demonstrated in related structures .
Q. What biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial : Agar diffusion assays show activity against Staphylococcus aureus (MIC: 500 µg/mL) and Candida tropicalis .
- Antipsychotic Potential : Derivatives with piperazine substituents exhibit dopamine and serotonin receptor antagonism in vitro .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by increasing electrophilicity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysis : Pd(PPh₃)₄ or CuI accelerates coupling reactions between benzothiazole and chloropyridine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) enhances purity .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent Effects :
- Chlorine : Enhances lipophilicity and membrane permeability .
- Piperazine : Introduces hydrogen-bonding sites for receptor interactions .
- Derivatization : Thiosemicarbazide derivatives (e.g., 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide) show improved antifungal activity due to increased electrophilicity .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer :
- DFT/TD-DFT : Calculates HOMO-LUMO gaps to assess charge transfer and redox potential. For example, B3LYP/6-311++(d,p) models predict nucleophilic attack sites on the benzothiazole core .
- Molecular Docking : Simulates binding affinities with targets like HIV-1 protease or bacterial enzymes .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare MIC values using consistent microbial strains (e.g., ATCC standards) .
- Structural Verification : Confirm compound purity via HPLC or elemental analysis to rule out impurities .
- Meta-Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .
Q. What strategies introduce diverse substituents to the benzothiazole core?
- Methodological Answer :
- Nucleophilic Aromatic Substitution : Replace chloro groups with amines or thiols under basic conditions .
- Cross-Coupling : Suzuki-Miyaura reactions install aryl/hetaryl groups at the 2-position .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
